molecular formula C13H16O4 B12679167 Globeflowery acid CAS No. 4041-28-5

Globeflowery acid

Cat. No.: B12679167
CAS No.: 4041-28-5
M. Wt: 236.26 g/mol
InChI Key: RSUGJXKYNHLKBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Globeflowery acid can be synthesized through the intramolecular cyclization of prothis compound under acidic conditions . The reaction involves the transformation of prothis compound (4-hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid) into this compound by forming a chroman ring structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as the flowers of Trollius chinensis, remains a primary method. This involves solvent extraction followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Globeflowery acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Globeflowery acid is compared with other phenolic acids such as:

This compound stands out due to its unique chroman ring structure and its significant biological activities, making it a compound of interest in various scientific fields.

Properties

CAS No.

4041-28-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

8-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

RSUGJXKYNHLKBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C(=O)O)OC)C

Origin of Product

United States

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